3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan derivatives with pyrrole derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted furan or pyrrole derivatives .
Scientific Research Applications
3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 2-(tert-Butyldimethylsilyloxy)methylfuro[3,2-b]pyridine-6-carboxylic acid
Uniqueness
3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1007386-68-6 |
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Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c10-2-4-3-13-6-1-5(8(11)12)9-7(4)6/h1,3,9-10H,2H2,(H,11,12) |
InChI Key |
KUYFPJWLZXCSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1OC=C2CO)C(=O)O |
Origin of Product |
United States |
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